tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate
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Overview
Description
tert-Butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a formyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazole derivative. One common method includes the use of palladium-catalyzed coupling reactions. For instance, tert-butyl carbamate can be reacted with 5-bromo-1,3-oxazole in the presence of a palladium catalyst and a base to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The oxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: The major product is tert-butyl N-(5-carboxy-1,3-oxazol-2-yl)carbamate.
Reduction: The major product is tert-butyl N-(5-hydroxymethyl-1,3-oxazol-2-yl)carbamate.
Substitution: The products vary depending on the substituent introduced to the oxazole ring.
Scientific Research Applications
tert-Butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(5-phenyl-1,3-oxazol-2-yl)carbamate: This compound features a phenyl group instead of a formyl group.
tert-Butyl N-(5-methyl-1,3-oxazol-2-yl)carbamate: This compound has a methyl group in place of the formyl group.
Uniqueness
tert-Butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Properties
IUPAC Name |
tert-butyl N-(5-formyl-1,3-oxazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(13)11-7-10-4-6(5-12)14-7/h4-5H,1-3H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBBKFJOOLSPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(O1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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